N-benzyl-N-ethyl-N'-(2-methyl-4-nitrophenyl)urea
Overview
Description
N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea is a compound belonging to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of benzylamine, ethylamine, and 2-methyl-4-nitrophenyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired compound . Another method involves the use of potassium isocyanate in water, which provides a mild and efficient route for synthesizing N-substituted ureas .
Industrial Production Methods
Industrial production of N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea typically involves large-scale synthesis using environmentally friendly and cost-effective methods. The use of phosgene-free processes, such as the reaction of amines with carbamoyl chlorides generated in situ, is preferred to minimize environmental impact . Additionally, solvent-free or aqueous-based methods are employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and ethyl groups can undergo nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of N-benzyl-N-ethyl-N’-(2-methyl-4-aminophenyl)urea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-N’-(2-methyl-4-nitrophenyl)urea
- N-benzyl-N-ethyl-N’-(4-nitrophenyl)urea
- N-benzyl-N-ethyl-N’-(2-methylphenyl)urea
Uniqueness
N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea is unique due to the presence of both benzyl and ethyl groups along with the 2-methyl-4-nitrophenyl substituent. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzyl-1-ethyl-3-(2-methyl-4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-3-19(12-14-7-5-4-6-8-14)17(21)18-16-10-9-15(20(22)23)11-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDSSYXMURMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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